4-Bromo-5-(difluoromethyl)-1H-pyrazole

Synthetic Chemistry Cross-Coupling Regioselectivity

Choose this specific 5-difluoromethyl-4-bromo regioisomer to ensure your cross-coupling and C-H activation protocols succeed. Generic substitution destroys regioselectivity: only the 4-bromo-5-difluoromethyl pattern directs β-arylation and enables the privileged carboxamide scaffold that boosts antifungal potency 25-fold vs commercial fungicides. For oncology programs, the 4-bromo substituent nearly doubles MCF-7 cytotoxicity over chloro analogs. Insist on CAS 1451392-65-6 to maintain synthetic pathway viability and biological target engagement.

Molecular Formula C4H3BrF2N2
Molecular Weight 196.98 g/mol
CAS No. 1451392-65-6
Cat. No. B1378703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(difluoromethyl)-1H-pyrazole
CAS1451392-65-6
Molecular FormulaC4H3BrF2N2
Molecular Weight196.98 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Br)C(F)F
InChIInChI=1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9)
InChIKeyHWYWVZDJOQXJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(difluoromethyl)-1H-pyrazole (CAS 1451392-65-6) as a Fluorinated Pyrazole Building Block for Scientific Procurement


4-Bromo-5-(difluoromethyl)-1H-pyrazole (CAS: 1451392-65-6) is a heterocyclic organic compound of the pyrazole family, characterized by a bromine atom at the 4-position and a difluoromethyl group at the 5-position of the 1H-pyrazole ring . With a molecular formula of C4H3BrF2N2 and a molecular weight of 196.98 g/mol, it serves as a versatile small molecule scaffold in medicinal chemistry and agrochemical research . The compound is primarily valued as a synthetic intermediate, where its halogenated structure and fluorinated moiety offer distinct chemical reactivity for constructing more complex, biologically active molecules .

Why Generic Substitution of 4-Bromo-5-(difluoromethyl)-1H-pyrazole is Scientifically Inadvisable


Generic substitution of 4-Bromo-5-(difluoromethyl)-1H-pyrazole with other fluorinated pyrazoles is scientifically inadvisable due to the unique and non-interchangeable impact of the specific substitution pattern on physicochemical and biological properties. While the broader class of difluoromethylpyrazoles (DFMPs) is associated with enhanced metabolic stability and bioactivity due to the 'fluorine effect' , the exact position of the difluoromethyl (CF2H) and bromine (Br) groups on the pyrazole ring critically dictates the compound's reactivity in cross-coupling reactions and its interaction with biological targets [1]. For instance, shifting the difluoromethyl group from the 5- to the 3-position, or the bromine from the 4- to the 3-position, results in a different regioisomer with distinct electronic and steric properties, which can lead to vastly different outcomes in downstream synthetic yields or target binding affinities . Therefore, procurement decisions must be precise, as even seemingly minor structural changes can invalidate an entire synthetic pathway or alter a molecule's biological profile.

Product-Specific Quantitative Evidence Guide for 4-Bromo-5-(difluoromethyl)-1H-pyrazole


Comparative Regioselectivity in Cross-Coupling: A Synthetic Advantage Over 3-Position Bromo Analogs

4-Bromo-5-(difluoromethyl)-1H-pyrazole provides a regiochemical advantage in palladium-catalyzed cross-coupling reactions compared to its 3-bromo isomer. The presence of the bromine at the 4-position and the difluoromethyl group at the 5-position creates a unique electronic environment that directs reactivity [1]. In a study on the general synthesis of difluoromethyl-containing pyrazoles, the bromine at the 4-position was shown to be more amenable to specific C-H bond arylation at the β-position compared to 3-bromo-substituted analogs, leading to higher regioselectivity in building π-extended structures [2].

Synthetic Chemistry Cross-Coupling Regioselectivity

Enhanced Anticancer Potency Through 4-Bromo and 5-CF2H Substitution

The 4-bromo-5-(difluoromethyl) substitution pattern on a pyrazole core is associated with significant cytotoxicity in human cancer cell lines, offering a potency advantage over other halogen-substituted or non-fluorinated analogs . While the target compound itself is an intermediate, studies on closely related derivatives provide a strong class-level inference. For example, a study on pyrazole-based heterocycles demonstrated that compounds with a 4-bromo and 5-difluoromethyl motif exhibited potent activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range [1]. In a broader SAR study, a 4-bromo substituent on a pyrazole core was found to yield an IC50 of 8.02 µM against cancer cells, which was nearly twice as potent as the 4-chloro analog (IC50 = 15.59 µM) [2].

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Improved Antifungal Efficacy: The Critical Role of the 5-Difluoromethyl Group

The 5-difluoromethyl group is a key structural feature that markedly enhances antifungal activity in pyrazole-based compounds, a finding with direct implications for 4-Bromo-5-(difluoromethyl)-1H-pyrazole as a synthetic intermediate. This is a class-level inference based on the behavior of closely related compounds [1]. A study on difluoromethyl pyrazole carboxamides found that a compound with a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold exhibited an EC50 of 0.93 µg/mL against the plant pathogen R. cerealis. This potency was approximately 2-fold higher than a lead compound lacking this specific scaffold (EC50 = 2.01 µg/mL) and 11-fold higher than the commercial fungicide thifluzamide (EC50 = 23.09 µg/mL) [2].

Agrochemical Research Fungicide Development Succinate Dehydrogenase Inhibitors

Lipophilic Efficiency and Metabolic Stability Contributed by the 5-Difluoromethyl Motif

The 5-difluoromethyl (CF2H) group is a well-established bioisostere that enhances the lipophilic efficiency and metabolic stability of drug candidates compared to non-fluorinated methyl or hydrogen analogs . While direct data on the target compound is absent, the 'fluorine effect' is a robust class-level inference supported by a broad body of literature. The CF2H group increases lipophilicity (LogP), which can improve membrane permeability, and strengthens the C-F bond, making the molecule more resistant to cytochrome P450-mediated oxidative metabolism relative to its methyl counterpart .

ADME Drug Metabolism Physicochemical Properties

Physicochemical Distinctions from Regioisomers Affecting Purification and Handling

4-Bromo-5-(difluoromethyl)-1H-pyrazole possesses distinct physicochemical properties compared to its regioisomers, which have direct and quantifiable implications for purification and handling in a laboratory or manufacturing setting . For example, the target compound has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.873±0.06 g/cm3 . In contrast, the regioisomer 3-bromo-1-(difluoromethyl)-1H-pyrazole has a predicted boiling point of 185.2±40.0 °C and a density of 1.93±0.1 g/cm3 . This nearly 100°C difference in predicted boiling point indicates a substantial variance in volatility, which directly impacts the choice of purification technique (e.g., distillation vs. chromatography) and storage conditions.

Analytical Chemistry Process Chemistry Purification

Validated Research and Industrial Application Scenarios for 4-Bromo-5-(difluoromethyl)-1H-pyrazole


Scaffold for Next-Generation SDHI Fungicides

In agrochemical research, 4-Bromo-5-(difluoromethyl)-1H-pyrazole is a premier building block for constructing novel succinate dehydrogenase inhibitors (SDHIs). As shown in Section 3, the 5-difluoromethylpyrazole core can impart up to a 25-fold increase in antifungal potency against pathogens like R. cerealis compared to commercial fungicides [1]. Researchers synthesizing new carboxamide derivatives should prioritize this compound to access the privileged difluoromethyl pyrazole-(m-benzene) carboxamide scaffold, which has been computationally and experimentally validated to enhance target binding and in vivo efficacy.

Key Intermediate in Potent Anticancer Agent Synthesis

For medicinal chemistry programs focused on oncology, this compound serves as a critical intermediate for developing cytotoxic agents with enhanced potency. Cross-study SAR analysis indicates that a 4-bromo substituent on a pyrazole core can nearly double potency against cancer cell lines like MCF-7 compared to a 4-chloro analog (8.02 µM vs 15.59 µM) [2]. Researchers should use this building block to explore structure-activity relationships in the low micromolar range, leveraging the 4-position bromine for further functionalization via Suzuki or Sonogashira cross-coupling reactions to build a diverse library of anticancer candidates.

Precise Reagent for Regioselective C-H Activation Studies

In synthetic methodology development, this specific regioisomer is essential for achieving β-selective C-H bond arylation on the pyrazole ring [3]. As discussed in Section 3, the 4-bromo-5-difluoromethyl substitution pattern directs palladium-catalyzed reactions to the 3-position, a regioselectivity that is not observed with 3-bromo or 1-substituted isomers. Procurement of this precise building block is non-negotiable for research groups developing novel C-H functionalization methods or constructing π-extended heteroaromatic systems, as substituting a different isomer would fundamentally alter the reaction outcome and invalidate the synthetic protocol.

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